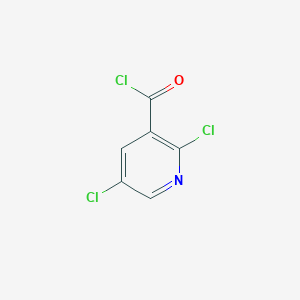

2,5-Dichloropyridine-3-carbonyl chloride

Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in synthetic and medicinal chemistry. nih.govresearchgate.net Its presence is widespread in nature, found in essential molecules like vitamins and alkaloids. mdpi.com In the pharmaceutical industry, pyridine derivatives are highly sought after, forming the core structure of more than 7000 existing drug molecules. nih.govenpress-publisher.com The nitrogen atom in the ring imparts polarity and weak basicity, which can enhance the aqueous solubility and bioavailability of drug candidates. mdpi.comenpress-publisher.com Furthermore, the pyridine structure is versatile, allowing for extensive functionalization and structural modifications, which is a critical aspect in the search for new medicines and the development of agrochemicals such as insecticides, fungicides, and herbicides. enpress-publisher.comresearchgate.net

Role of Carbonyl Chloride Functionality in Synthetic Transformations

The carbonyl chloride, or acyl chloride, is a highly reactive functional group derived from a carboxylic acid. fiveable.me Its reactivity stems from the presence of two electronegative atoms (oxygen and chlorine) bonded to the carbonyl carbon, which makes this carbon highly electrophilic and susceptible to attack by nucleophiles. numberanalytics.com This characteristic makes acyl chlorides exceptionally useful as intermediates in organic synthesis. numberanalytics.com They are primarily used in nucleophilic acyl substitution reactions to create a wide range of other carbonyl compounds, including esters (by reaction with alcohols), amides (by reaction with amines), and anhydrides (by reaction with carboxylates). libretexts.org This versatility establishes the carbonyl chloride group as a fundamental tool for constructing complex molecular architectures. fiveable.me

Overview of Dichloropyridine Derivatives in Advanced Chemical Research

Dichloropyridine derivatives are a specific class of halogenated pyridines that serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals. weimiaobio.comscholarsresearchlibrary.comgoogle.com The strategic placement of two chlorine atoms on the pyridine ring significantly influences the molecule's reactivity and can be leveraged to direct further chemical transformations. weimiaobio.com These chlorine atoms can act as leaving groups in nucleophilic substitution reactions or influence the position of other reactions on the ring. Researchers utilize dichloropyridines as starting materials for creating more complex substituted pyridine compounds, which are integral to the development of novel herbicides, insecticides, and medicinal drugs. scholarsresearchlibrary.comgoogle.comresearchgate.net Their role as versatile building blocks continues to be an area of active investigation in advanced chemical research. weimiaobio.com

2,5-Dichloropyridine-3-carbonyl chloride: A Detailed Profile

Chemical Identity and Properties

This compound is a specific halogenated pyridine derivative that combines the structural features of a dichlorinated pyridine ring with the high reactivity of a carbonyl chloride group. Its chemical structure and properties make it a valuable reagent in organic synthesis.

| Property | Data |

| CAS Number | 78686-87-0 cymitquimica.com |

| Molecular Formula | C₆H₂Cl₃NO sincerechemical.com |

| Molecular Weight | 210.45 g/mol sincerechemical.com |

| Appearance | White crystals sincerechemical.com |

| Boiling Point | 138°C at 760 mmHg sincerechemical.com |

| Density | 1.582 g/cm³ sincerechemical.com |

Synthesis and Research Findings

The preparation of this compound is a multi-step process that highlights common transformations in heterocyclic chemistry. A documented synthetic route begins with 2-Hydroxynicotinic acid. chemicalbook.com The synthesis involves the following key steps:

Chlorination of the Pyridine Ring: The starting material, 2-Hydroxynicotinic acid, undergoes chlorination to introduce the chlorine atoms onto the pyridine scaffold, forming the intermediate 2,5-Dichloronicotinic acid. chemicalbook.com

Conversion to Carbonyl Chloride: The carboxylic acid group of 2,5-Dichloronicotinic acid is then converted into the more reactive carbonyl chloride. This is typically achieved by treating the acid with a chlorinating agent such as thionyl chloride (SOCl₂), often in the presence of a catalyst like dimethylformamide (DMF), to yield the final product, this compound. chemicalbook.comwikipedia.org

This synthetic pathway demonstrates the deliberate and sequential modification of a pyridine derivative to install the desired functional groups, transforming a simple precursor into a highly reactive and useful chemical intermediate.

Reactivity and Applications in Synthesis

The primary utility of this compound lies in its function as a potent acylating agent. The carbonyl chloride group is the most reactive site on the molecule for nucleophilic attack. libretexts.org It readily reacts with a variety of nucleophiles in nucleophilic acyl substitution reactions to introduce the 2,5-dichloropyridin-3-oyl group into other molecules.

Key reactions include:

Esterification: Reaction with alcohols yields the corresponding esters. libretexts.org

Amide Formation: Reaction with primary or secondary amines produces amides. libretexts.org

Hydrolysis: Reaction with water will hydrolyze the carbonyl chloride back to the corresponding carboxylic acid, 2,5-Dichloronicotinic acid. libretexts.org

Due to this reactivity, the compound serves as a critical building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries where substituted pyridine scaffolds are of high interest. scholarsresearchlibrary.comsincerechemical.com

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dichloropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJMAKCJTSZUQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384130 | |

| Record name | 2,5-dichloropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78686-87-0 | |

| Record name | 2,5-Dichloro-3-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78686-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-dichloropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloro-nicotinoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Each vibration corresponds to a specific frequency, providing insights into the functional groups present.

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups. For 2,5-Dichloropyridine-3-carbonyl chloride, the FT-IR spectrum is expected to be dominated by absorptions characteristic of the acyl chloride and the dichlorinated pyridine (B92270) ring.

The most prominent feature would be the intense carbonyl (C=O) stretching vibration of the acyl chloride group. This band is typically observed in the range of 1770-1815 cm⁻¹, a higher frequency compared to ketones or esters, due to the electron-withdrawing effect of the chlorine atom. The spectrum would also display characteristic absorptions for the aromatic pyridine ring, including C=C and C=N stretching vibrations, typically found in the 1400-1600 cm⁻¹ region. Furthermore, C-Cl stretching vibrations associated with the two chlorine atoms on the pyridine ring and the one on the carbonyl group would appear in the fingerprint region, generally below 800 cm⁻¹. Aromatic C-H stretching vibrations are expected as weak bands above 3000 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Acyl Chloride | C=O Stretch | 1770 - 1815 | Strong |

| Pyridine Ring | C=C / C=N Stretch | 1400 - 1600 | Medium to Strong |

| Aromatic C-H | C-H Stretch | > 3000 | Weak |

| Chloro-Aromatic | C-Cl Stretch | < 800 | Medium to Strong |

| Acyl Chloride | C-Cl Stretch | < 800 | Medium to Strong |

FT-Raman spectroscopy serves as a complementary technique to FT-IR. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. For this compound, the symmetric vibrations of the pyridine ring are expected to produce strong signals in the Raman spectrum. The C=C and C=N ring stretching modes would be clearly visible. The carbonyl (C=O) stretch, while strong in the IR, would likely be weaker in the Raman spectrum. Conversely, the C-Cl bonds, particularly the symmetric stretches of the two chlorine atoms on the ring, may give rise to more intense Raman signals than their IR counterparts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen and carbon nuclei.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals only for the two protons on the pyridine ring. Due to the substitution pattern, these two protons are in different chemical environments and are not adjacent, but will exhibit long-range coupling.

The proton at the C4 position (adjacent to the carbonyl chloride group) would likely appear as a doublet, as would the proton at the C6 position. The electron-withdrawing nature of the nitrogen atom, the two chlorine atoms, and the carbonyl chloride group would cause these protons to be significantly deshielded, shifting their signals downfield into the aromatic region, likely between 8.0 and 9.0 ppm. The specific chemical shifts would depend on the solvent used. For the related compound 2,5-Dichloropyridine (B42133), protons have been observed at approximately 7.68, 8.13, and 8.70 ppm in DMSO-d6. chemicalbook.com The introduction of the carbonyl chloride at the 3-position would further influence these shifts.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| H-4 | 8.0 - 9.0 | Doublet (d) |

| H-6 | 8.0 - 9.0 | Doublet (d) |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one carbonyl carbon.

The carbonyl carbon of the acyl chloride group would be the most downfield signal, typically appearing in the range of 165-180 ppm. researchgate.net The five carbons of the dichloropyridine ring would appear in the aromatic region (approximately 120-155 ppm). The carbons directly attached to the electronegative chlorine atoms (C2 and C5) and the nitrogen atom would be significantly deshielded. The precise assignment of each carbon signal would require advanced NMR techniques like HSQC or HMBC experiments.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) |

| C=O | 165 - 180 |

| C2 | 145 - 155 |

| C3 | 130 - 140 |

| C4 | 135 - 145 |

| C5 | 140 - 150 |

| C6 | 120 - 130 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₆H₂Cl₃NO, giving it a molecular weight of approximately 210.45 g/mol . chemicalbook.comsincerechemical.com

In the mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature would be the isotopic pattern characteristic of three chlorine atoms. Due to the natural abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), the molecular ion would appear as a cluster of peaks (M, M+2, M+4, M+6) with a distinctive intensity ratio.

Common fragmentation pathways for acyl chlorides involve the loss of a chlorine radical (·Cl) or the loss of carbon monoxide (CO). libretexts.orgchemguide.co.uk Therefore, significant fragment ions might be observed corresponding to [M-Cl]⁺ and the highly stable acylium ion [M-Cl]⁺, which could subsequently lose CO to give a dichloropyridyl cation. chemguide.co.uk Cleavage of the C-C bond between the ring and the carbonyl group could also occur. libretexts.org

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Description | Predicted m/z |

| [C₆H₂³⁵Cl₃NO]⁺ | Molecular Ion (M⁺) | ~210 |

| [C₆H₂³⁵Cl₂³⁷ClNO]⁺ | M+2 Isotope Peak | ~212 |

| [C₆H₂³⁵Cl³⁷Cl₂NO]⁺ | M+4 Isotope Peak | ~214 |

| [C₆H₂³⁷Cl₃NO]⁺ | M+6 Isotope Peak | ~216 |

| [C₆H₂Cl₂NO]⁺ | Loss of a Chlorine radical | ~175 |

| [C₅H₂Cl₂N]⁺ | Loss of COCl radical | ~146 |

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful technique for determining the exact three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information about the molecular structure, bond lengths, bond angles, and conformation of this compound.

Determination of Molecular and Crystal Structures

The primary outcome of a single crystal X-ray diffraction experiment on this compound would be the elucidation of its molecular and crystal structure. This involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data would allow for the precise mapping of electron density and, consequently, the positions of each atom in the molecule. Key structural parameters that would be determined are presented in the table below.

| Structural Parameter | Information Yielded for this compound |

| Crystal System | The basic repeating unit cell of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the crystal structure. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between covalently bonded atoms (e.g., C-C, C-N, C-Cl, C=O). |

| Bond Angles | The angles formed between three connected atoms, defining the geometry of the molecule. |

| Torsional Angles | The dihedral angles that describe the conformation of the molecule, particularly the orientation of the carbonyl chloride group relative to the pyridine ring. |

For related pyridine derivatives, such as 2,3-dichloropyridine, studies have revealed essentially planar molecules. researchgate.net In the case of 2,6-dichloropyridine-3,5-dicarbonitrile, the molecule is also largely planar. nih.gov It is anticipated that the pyridine ring of this compound would also be planar.

Analysis of Intermolecular Interactions (e.g., Halogen Bonds, π-π Stacking)

Beyond the individual molecular structure, single crystal X-ray diffraction reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions. For a molecule like this compound, several types of non-covalent interactions would be of interest.

Halogen Bonding: The chlorine atoms on the pyridine ring can act as halogen bond donors, interacting with electronegative atoms (like the nitrogen or the carbonyl oxygen) on adjacent molecules. The presence and geometry of these interactions would be key to understanding the supramolecular assembly.

π-π Stacking: The electron-rich pyridine ring can engage in π-π stacking interactions with neighboring rings. The analysis would determine the distance between the centroids of the rings and the degree of offset or "slippage," which indicates the strength and nature of the stacking. In the crystal structure of 2,3-dichloropyridine, weak aromatic π–π stacking has been observed. researchgate.net

Other Interactions: Weak C-H···O or C-H···N hydrogen bonds, as well as dipole-dipole interactions involving the polar carbonyl group and C-Cl bonds, would also be characterized. For instance, in the crystal of 2,6-dichloropyridine-3,5-dicarbonitrile, molecules are linked by C—H⋯N interactions. nih.gov

Studies on Polymorphism and Isomorphism in Coordination Complexes

Polymorphism, the ability of a compound to exist in more than one crystal form, and isomorphism, where different compounds have similar crystal structures, are important aspects of solid-state chemistry. While studies on polymorphism of this compound itself are not documented, this compound can serve as a ligand in the synthesis of coordination complexes with metal ions. The resulting complexes could exhibit polymorphism, with different arrangements of the complex molecules in the solid state, potentially leading to different physical properties. mdpi.com The study of such complexes would involve synthesizing crystals under various conditions and analyzing their structures by X-ray diffraction to identify and characterize any polymorphs or isomorphs. mdpi.com

Electrochemical Characterization Techniques

Electrochemical techniques would be employed to study the redox properties of this compound, providing insights into its electronic structure and reactivity. Cyclic voltammetry (CV) is a primary method for this purpose. In a typical CV experiment, the potential applied to a solution of the compound is varied, and the resulting current is measured. This can reveal the potentials at which the molecule is oxidized or reduced. For this compound, one would expect to observe reduction processes associated with the electron-deficient pyridine ring, which is substituted with electron-withdrawing chloro and carbonyl chloride groups. The oxidation potential, likely to be high due to these deactivating groups, could also be determined.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques like TGA and DSC are used to characterize the thermal stability and phase transitions of a material.

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. A TGA analysis of this compound would determine its decomposition temperature, providing a measure of its thermal stability. The resulting thermogram would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. For this compound, which is a solid, DSC would be used to determine its melting point, which is reported to be in the range of 39-44 °C for the related 2-chloropyridine-3-carbonyl chloride. sigmaaldrich.com The DSC thermogram would show an endothermic peak corresponding to the melting transition. The enthalpy of fusion could also be calculated from the area of this peak. Any other solid-state phase transitions occurring before melting would also be detectable.

The following table summarizes the expected data from thermal analysis:

| Analytical Technique | Parameter Measured | Information for this compound |

| TGA | Mass loss vs. Temperature | Decomposition temperature, thermal stability profile. |

| DSC | Heat flow vs. Temperature | Melting point, enthalpy of fusion, detection of any polymorphic transitions. |

Applications in Advanced Organic Synthesis and Material Science

Precursor in the Synthesis of Complex Organic Molecules

The trifunctional nature of 2,5-Dichloropyridine-3-carbonyl chloride makes it a valuable building block in the synthesis of elaborate molecular architectures. The acyl chloride is the most reactive site, readily undergoing nucleophilic acyl substitution, while the chlorine atoms on the pyridine (B92270) ring can be displaced under specific conditions, offering further avenues for molecular diversification.

Derivatization to Amides, Esters, and Other Functional Groups

The acyl chloride functional group of this compound is a highly reactive electrophile, making it an excellent starting point for the synthesis of a variety of carboxylic acid derivatives.

Amides: The reaction of this compound with primary or secondary amines is expected to proceed readily to form the corresponding N-substituted 2,5-dichloronicotinamides. This type of reaction, a nucleophilic acyl substitution, is a fundamental transformation in organic synthesis. The general reaction is illustrated below:

Reaction Scheme for Amide Synthesis

(Note: This is a representative reaction scheme. R1 and R2 can be hydrogen or various organic substituents.)

(Note: This is a representative reaction scheme. R1 and R2 can be hydrogen or various organic substituents.)

While specific studies detailing this reaction for this compound are not prevalent in publicly available literature, the synthesis of other nicotinamide (B372718) derivatives follows this well-established pathway. For instance, novel nicotinamide derivatives bearing a diarylamine-modified scaffold have been synthesized using condensation agents like EDCI and HOBt to couple a pyridine carboxylic acid with an amine. nih.gov

Esters: Similarly, esterification can be achieved by reacting this compound with alcohols. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The general scheme for esterification is as follows:

Reaction Scheme for Ester Synthesis

(Note: This is a representative reaction scheme. R represents an organic substituent.)

(Note: This is a representative reaction scheme. R represents an organic substituent.)

General methods for esterification of carboxylic acids, which can be adapted from the corresponding acyl chloride, are well-documented. For example, the Yamaguchi esterification utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640) which then reacts with an alcohol in the presence of DMAP. erciyes.edu.tr Another common method involves the direct reaction of an acyl chloride with an alcohol. youtube.com

The resulting amides and esters of 2,5-dichloronicotinic acid are themselves valuable intermediates, with the two chlorine atoms on the pyridine ring available for subsequent cross-coupling reactions or nucleophilic aromatic substitution, allowing for the introduction of further complexity.

Synthesis of Biologically Active Scaffolds (e.g., Thiazinone Derivatives)

While direct synthesis of thiazinone derivatives from this compound is not explicitly detailed in the available literature, the structural motifs present in this starting material are relevant to the construction of various heterocyclic scaffolds with biological activity. The synthesis of thiazinane and its derivatives often involves the cyclization of precursors containing both nitrogen and sulfur. d-nb.infogoogle.com For instance, 1,3-thiazinan-4-ones can be prepared through the reaction of benzylidenamino derivatives with thioglycolic acid. catsyn.com

Given its reactive acyl chloride group, this compound could potentially be used to introduce the 2,5-dichloropyridinoyl moiety into a molecule that also contains a thiol group, which could then undergo cyclization to form a thiazinone-like structure. However, specific examples of this application are yet to be reported.

Role in the Preparation of Pesticide Intermediates (e.g., Chlorantraniliprole)

The pesticide Chlorantraniliprole is a prominent example of a complex agrochemical. Its synthesis involves the coupling of two key intermediates: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide. dcu.ie The synthesis of the pyrazole (B372694) portion of Chlorantraniliprole has been extensively studied, with most routes starting from 2,3-dichloropyridine. youtube.comcommonorganicchemistry.com

Currently, there is no direct evidence in the scientific literature to suggest that this compound is used as a precursor in the established synthesis of Chlorantraniliprole. The isomeric starting material, 2,3-dichloropyridine, is consistently cited as the key building block for the pyrazole intermediate. youtube.comcommonorganicchemistry.com

However, the broader class of dichloropyridines are important in the agrochemical industry. chemimpex.comgoogle.com 2,5-Dichloropyridine (B42133) itself is noted as an important intermediate in the synthesis of various herbicides and pesticides. chemimpex.com

Intermediates for Pharmaceutical Compounds (e.g., Anti-AIDS, Anti-Peptic Ulcer, Antihistamines)

Dichloropyridine derivatives are recognized as important intermediates in the pharmaceutical industry. chemimpex.comgoogle.com Specifically, 2,5-dichloropyridine has been identified as a building block for synthesizing intermediates for anti-AIDS and anti-peptic ulcer medications. google.com

Anti-AIDS agents: While a direct synthetic route from this compound to a specific anti-HIV agent is not documented, the synthesis of various HIV protease inhibitors involves the formation of amide bonds. For example, the synthesis of some inhibitors incorporates N-phenyloxazolidinone-5-carboxamides into dipeptide isosteres. Given the reactivity of acyl chlorides in forming amides, it is plausible that this compound could be utilized to introduce a dichloropyridine moiety into potential anti-HIV scaffolds.

Anti-Peptic Ulcer Drugs: Many anti-peptic ulcer drugs, particularly proton pump inhibitors (PPIs), are based on a 2-pyridylmethylsulfinylbenzimidazole pharmacophore. nih.govresearchgate.net The synthesis of these compounds often involves substituted pyridines. While a direct link to this compound is not established, the parent compound, 2,5-dichloropyridine, is mentioned as a potential intermediate for pharmaceuticals. google.com

Antihistamines: The synthesis of histamine (B1213489) H1-receptor antagonists often involves the construction of molecules with pyridine or imidazole (B134444) cores. chemimpex.comgoogle.comthermofisher.com For instance, various histamine homologues have been synthesized to identify neutral H1-receptor antagonists. chemimpex.comgoogle.com The synthesis of cyanoguanidine derivatives as dual H1 and H2 receptor antagonists also incorporates pyridine-like structures. matrix-fine-chemicals.com The potential for incorporating a 2,5-dichloropyridine moiety via the carbonyl chloride into such structures exists, although specific examples are not currently reported.

Ligand Design in Coordination Chemistry

The field of coordination chemistry relies on the synthesis of organic molecules, known as ligands, that can bind to metal ions to form metal complexes. These complexes have a wide range of applications, including catalysis, materials science, and medicine. Pyridine and its derivatives are well-known for their ability to act as ligands for a variety of transition metals. sigmaaldrich.com

Formation of Metal Complexes with Dihalopyridine Ligands

Ligands derived from dihalopyridines can be used to form stable metal complexes. The halogen substituents can influence the electronic properties of the pyridine ring and, consequently, the coordination properties of the ligand.

By reacting this compound with appropriate amines or other nucleophiles, a variety of polydentate ligands can be synthesized. For example, reaction with an amino-alcohol could yield a ligand capable of binding to a metal center through the pyridine nitrogen and the oxygen of the alcohol.

While specific research on metal complexes derived directly from this compound is limited, the synthesis of pyridine-dicarboxamide derivatives and their use as chelating ligands for metal cations has been reported. nih.gov These dicarboxamides are synthesized from the corresponding acyl chlorides, demonstrating a viable route for creating pyridine-based ligands from carbonyl chloride precursors. nih.gov The resulting metal complexes can exhibit interesting structural and electronic properties. For example, cobalt(II) complexes with mixed dichalcogen and dipnictogen ligands have been synthesized and studied for their corrosion inhibition properties. nih.gov

The table below summarizes the types of ligands that could potentially be synthesized from this compound and their applications in coordination chemistry.

| Ligand Type | Potential Synthetic Approach | Potential Metal Ions | Potential Applications |

| Monodentate Pyridine Ligands | Hydrolysis of the carbonyl chloride to the carboxylic acid, followed by esterification or amidation with a non-coordinating group. | Ru, Co, Ni, Cu, Zn, Cd | Catalysis, basic research |

| Bidentate N,O-Ligands | Reaction with aminoalcohols. | Pd, Co, Cu, Ag | Catalysis, chemosensors |

| Bidentate N,N-Ligands | Reaction with diamines. | Ru, Re, Co, Ni | Catalysis, materials science |

| Polydentate Ligands | Multi-step synthesis involving reactions at the carbonyl chloride and subsequent modification of the chloro substituents. | Lanthanides, transition metals | Luminescent materials, MRI contrast agents |

Influence of Pyridine-Based Ligands on Metal Complex Properties

Pyridine and its derivatives are fundamental ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. wikipedia.org The electronic and steric properties of these ligands can be finely tuned by introducing various substituents onto the pyridine ring, which in turn significantly alters the physicochemical properties of the resulting metal complexes. nih.gov

The acyl chloride group of this compound is a reactive handle that can be used to synthesize a vast array of more complex pyridine-based ligands, such as amides and esters. These derivative ligands coordinate to metal centers, and the properties of the final complex are heavily influenced by the electronic nature of the substituents. The two electron-withdrawing chlorine atoms on the pyridine ring decrease the basicity of the nitrogen atom, affecting the strength of the coordination bond. nih.govcdnsciencepub.com This modification influences several key properties of the metal complex, including its stability, catalytic activity, and electrochemical potential. royalsocietypublishing.org For instance, in catalytic applications, tuning the electronic properties of the ligand can optimize the efficiency of reactions like Suzuki-Miyaura or Heck cross-coupling. nih.govacs.org

The table below summarizes the general influence of ligand substituents on the properties of metal complexes, which is applicable to ligands derived from this compound.

| Property of Metal Complex | Effect of Electron-Withdrawing Substituents (e.g., -Cl) |

| Coordination Bond Strength | Generally weakened due to reduced ligand basicity. |

| Catalytic Activity | Can be enhanced or modified by altering the electronic density at the metal center. nih.gov |

| Redox Potential | Shifts to more positive potentials, making oxidation more difficult. |

| Spectroscopic Properties | Causes shifts in absorption and emission spectra (e.g., UV-Vis, fluorescence). royalsocietypublishing.org |

| Thermal Stability | Can be increased or decreased depending on the overall structure and metal ion. |

Development of Functional Materials

The unique chemical structure of this compound makes it an important precursor for a variety of functional materials designed for specific applications in materials science.

Precursors for Photosensitive and Electrochemical Materials

The pyridine ring is an integral part of many chromophores used in photosensitive materials. Derivatives of this compound can be incorporated into larger molecular systems to create materials with specific optical and electronic properties. The absorption and emission wavelengths of such materials can be tuned by the electronic effects of the chloro-substituents. nih.gov

In electrochemistry, the redox properties of materials are critical. The incorporation of the dichloropyridine moiety can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a material, thereby altering its electrochemical band gap and redox behavior. beilstein-journals.org The reactive acyl chloride allows this building block to be integrated into conjugated systems or attached to surfaces, facilitating the development of new materials for sensors, organic electronics, and electrocatalysis.

Synthesis of Functional Polymers

The high reactivity of the acyl chloride group makes this compound a valuable reagent in polymer chemistry. nih.gov It can be used in several ways to create functional polymers:

As a Monomer: It can participate in polycondensation reactions with diols or diamines to produce polyesters or polyamides, respectively. The resulting polymer backbone would contain regularly spaced dichloropyridine units, imparting specific thermal, mechanical, and coordinating properties to the material. researchgate.net

As a Terminating Agent: In living polymerization techniques, such as ring-opening polymerization, acyl chlorides can be used to cap the growing polymer chains. nih.govdntb.gov.ua This introduces the dichloropyridine functional group at the end of the polymer, which can be used for further modification or to tune the surface properties of the material.

For Polymer Modification: Existing polymers with reactive hydroxyl or amine groups can be functionalized by reacting them with this compound. This post-polymerization modification is a straightforward method to introduce the specific properties of the dichloropyridine unit into a wide range of polymer scaffolds.

The inclusion of these pyridine units can provide sites for metal coordination, alter solubility, enhance thermal stability, or introduce specific non-covalent interaction sites for creating advanced polymer assemblies.

Crystal Engineering and Supramolecular Assembly Applications

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. hhu.deias.ac.in Derivatives of this compound are excellent candidates for this field due to the multiple sites available for non-covalent interactions. rsc.orgmdpi.com

The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while amide or carboxylic acid derivatives (formed from the carbonyl chloride) can act as hydrogen bond donors and acceptors. mdpi.com Furthermore, the chlorine atoms can participate in halogen bonding, an important and directional interaction used in constructing supramolecular architectures. rsc.orgnih.gov These varied interactions, including C-H···N and C-Cl···N contacts, allow for the programmed self-assembly of molecules into predictable one-, two-, or three-dimensional networks. nih.gov Such controlled assemblies are crucial for developing materials with specific applications, such as porous materials, nonlinear optics, and pharmaceuticals with improved properties. mdpi.com

Computational Drug Discovery Applications

Molecular Docking Studies for Biological Activity Prediction

In modern drug discovery, computational methods are used to screen large virtual libraries of compounds to predict their potential biological activity and reduce the time and cost of experimental work. nanoschool.indovepress.com Molecular docking is a key in silico technique that predicts how a small molecule (a ligand) binds to the active site of a biological target, such as a protein or enzyme. nih.govpharmafeatures.com

While this compound itself is too reactive for direct biological application, it serves as a valuable scaffold for creating libraries of derivative compounds (e.g., amides, esters). These virtual libraries can then be screened using molecular docking to predict their binding affinity and interaction patterns with a target protein. researchgate.net The process involves:

Preparation of Structures: Obtaining the 3D structures of the target protein and the library of ligands derived from the scaffold. nih.gov

Docking Simulation: Using software to place each ligand into the protein's binding site in various orientations and conformations. mdpi.com

Scoring and Analysis: Calculating a "docking score" for each pose to estimate the binding affinity. researchgate.net The interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues are then analyzed. researchgate.net

The results of these studies, as illustrated in the hypothetical table below, help researchers prioritize which specific derivatives are most likely to be active. nih.govnih.gov This allows for a more focused and efficient synthesis and experimental testing phase, accelerating the discovery of new therapeutic agents. nih.govcncb.ac.cn

Hypothetical Molecular Docking Results for a Derivative

| Parameter | Description | Value/Result |

|---|---|---|

| Ligand | Amide derivative of this compound | Compound X |

| Target Protein | Kinase Y | PDB ID: 1XYZ |

| Docking Score (Binding Energy) | Estimated free energy of binding. More negative values indicate stronger predicted binding. | -9.5 kcal/mol |

| Key Interactions | Specific non-covalent bonds formed with active site residues. | Hydrogen bond with SER-125, Halogen bond with LEU-88, π-π stacking with PHE-201 |

| Predicted Activity | The potential biological effect based on the docking results. | Potential Kinase Y Inhibitor |

Future Research Trajectories and Current Challenges

Exploration of Novel and Greener Synthetic Pathways

The pursuit of novel and environmentally benign synthetic routes for 2,5-Dichloropyridine-3-carbonyl chloride and its derivatives is a paramount objective in contemporary chemical research. Traditional methods for the synthesis of functionalized pyridines often rely on harsh reaction conditions, stoichiometric reagents, and multi-step procedures that generate significant chemical waste.

Current research efforts are increasingly focused on the principles of green chemistry to mitigate the environmental impact of chemical manufacturing. acs.orgnih.govresearchgate.net One promising approach is the use of one-pot multicomponent reactions, which allow for the construction of complex molecules from simple precursors in a single step, thereby reducing solvent usage and purification efforts. researchgate.net Furthermore, the application of microwave-assisted synthesis has demonstrated the potential to significantly shorten reaction times and improve product yields compared to conventional heating methods. acs.orgnih.govresearchgate.net The development of catalytic systems that can operate under milder conditions and with higher atom economy is also a key area of investigation.

Future research in this domain will likely concentrate on the design of novel catalytic systems, the use of renewable starting materials, and the implementation of solvent-free or aqueous reaction media. The overarching goal is to develop synthetic pathways that are not only efficient and high-yielding but also inherently safer and more sustainable.

| Synthetic Approach | Advantages | Research Focus |

| One-Pot Multicomponent Reactions | Reduced waste, fewer purification steps, increased efficiency. researchgate.net | Design of new reaction cascades for pyridine (B92270) ring formation. |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, cleaner reactions. acs.orgnih.govresearchgate.net | Optimization of microwave parameters for specific transformations. |

| Green Catalysis | Milder reaction conditions, higher atom economy, recyclability of catalysts. | Development of catalysts based on earth-abundant metals and biocatalysts. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Conversion of biomass-derived platform chemicals into pyridine precursors. |

Development of Highly Selective Catalytic Systems for Functionalization

Achieving high regioselectivity in the functionalization of the pyridine ring is a significant challenge due to the influence of the nitrogen atom on the electron distribution within the aromatic system. The development of highly selective catalytic systems is therefore crucial for the targeted synthesis of this compound derivatives with desired substitution patterns.

Current strategies often employ transition metal catalysts, such as palladium and nickel, to facilitate cross-coupling reactions at specific positions on the pyridine ring. semanticscholar.org The use of directing groups and specialized ligands can help to control the regioselectivity of these transformations. nih.gov For instance, the formation of heterocyclic phosphonium (B103445) salts has emerged as a versatile strategy to enable the selective functionalization of pyridines at the C4 position. semanticscholar.orgresearchgate.netgrantome.com

Future research will likely focus on the design of more sophisticated catalytic systems with enhanced selectivity and broader substrate scope. This includes the development of catalysts that can differentiate between the various C-H bonds on the pyridine ring, as well as catalysts that can tolerate a wider range of functional groups. The ultimate aim is to create a toolbox of catalytic methods that allow for the precise and predictable functionalization of this compound, opening up new possibilities for the synthesis of complex molecules.

In-depth Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is essential for the rational design of improved synthetic methods. The reactivity of this compound is governed by the interplay of the electron-withdrawing chlorine atoms, the directing effect of the nitrogen atom, and the electrophilic nature of the acyl chloride group.

The reaction of the acyl chloride moiety with nucleophiles, for example, can proceed through different pathways depending on the nature of the nucleophile and the reaction conditions. researchgate.netorgosolver.comchemistrysteps.com The presence of the pyridine nitrogen can also influence the course of these reactions, potentially leading to the formation of acyl pyridinium (B92312) intermediates. researchgate.netyoutube.com

Future research in this area will involve the use of advanced analytical techniques, such as in-situ spectroscopy and kinetic studies, to elucidate the intricate details of these reaction mechanisms. Computational modeling, including density functional theory (DFT) calculations, will also play a crucial role in mapping out reaction pathways and identifying key intermediates and transition states. nih.gov A deeper mechanistic understanding will enable chemists to optimize reaction conditions, minimize the formation of byproducts, and develop more efficient and selective synthetic transformations.

Predictive Modeling of Reactivity and Regioselectivity

The ability to predict the reactivity and regioselectivity of this compound and its derivatives would greatly accelerate the discovery and development of new molecules with desired properties. Predictive modeling, using computational tools, offers a powerful approach to achieve this goal.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of pyridine derivatives with their chemical reactivity and physical properties. researchgate.netmdpi.com These models can then be used to predict the behavior of new, untested compounds. Molecular dynamics simulations can provide insights into the dynamic behavior of molecules and their interactions with other chemical species, which can be valuable for understanding reaction mechanisms and predicting product distributions. researchgate.net

Future research in this field will focus on the development of more accurate and reliable predictive models. This will require the generation of high-quality experimental data for model training and validation, as well as the development of more sophisticated computational algorithms. The integration of machine learning and artificial intelligence techniques into the modeling workflow holds great promise for enhancing the predictive power of these models.

| Modeling Technique | Application | Future Direction |

| QSAR/QSPR | Predicting reactivity, physical properties, and biological activity. researchgate.netmdpi.com | Development of models with broader applicability and higher predictive accuracy. |

| DFT Calculations | Elucidating reaction mechanisms, calculating activation energies, and predicting regioselectivity. nih.gov | Application to larger and more complex systems, integration with experimental data. |

| Molecular Dynamics | Simulating molecular motion, studying intermolecular interactions, and predicting reaction dynamics. researchgate.net | Development of more accurate force fields and longer simulation timescales. |

| Machine Learning | Pattern recognition in large datasets, development of predictive models from experimental data. | Integration with other computational methods to create more powerful predictive tools. |

Design of New Pyridine-Based Scaffolds for Enhanced Biological or Material Properties

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry and materials science due to their unique electronic properties and ability to engage in a variety of intermolecular interactions. nih.govnih.govresearchgate.netrsc.org this compound serves as a versatile building block for the construction of novel pyridine-based scaffolds with tailored biological activities or material properties. rsc.org

In the realm of drug discovery, the pyridine nucleus is a common feature in a wide range of therapeutic agents. nih.govresearchgate.net By strategically modifying the substitution pattern on the pyridine ring of this compound, medicinal chemists can fine-tune the pharmacological properties of a molecule to enhance its potency, selectivity, and pharmacokinetic profile.

In materials science, pyridine-containing polymers and small molecules have found applications in areas such as organic electronics, catalysis, and sensing. The ability of the pyridine nitrogen to coordinate with metal ions makes it a valuable component in the design of functional materials.

Future research in this area will focus on the rational design of new pyridine-based scaffolds with specific biological targets or material functions in mind. This will involve a multidisciplinary approach that combines synthetic chemistry, computational modeling, and biological or materials characterization. The goal is to expand the chemical space of pyridine derivatives and unlock their full potential in a wide range of applications.

Addressing Environmental and Safety Aspects in Industrial Synthesis

The industrial-scale synthesis of chlorinated organic compounds, including this compound, raises important environmental and safety concerns. Chlorinated pyridines can be persistent in the environment and may have toxic effects on living organisms. nih.gov The manufacturing processes themselves can involve the use of hazardous reagents and generate toxic byproducts. nih.gov

Addressing these challenges requires a comprehensive approach that considers the entire life cycle of the chemical, from its synthesis to its disposal. This includes the development of greener synthetic processes that minimize waste and avoid the use of toxic substances. acs.orgnih.govresearchgate.net It also involves the implementation of robust safety protocols to protect workers and prevent accidental releases into the environment. nj.govpentachemicals.eu

Future research in this area will focus on the development of sustainable and safe manufacturing technologies for chlorinated pyridines. This may include the use of continuous flow chemistry, which can offer improved safety and efficiency compared to traditional batch processes. The development of effective methods for the remediation of contaminated sites and the degradation of persistent chlorinated compounds will also be a priority. A proactive approach to environmental and safety considerations is essential for ensuring the long-term viability of the chemical industry.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,5-dichloropyridine-3-carbonyl chloride to improve yield and purity?

- Methodology : Begin with controlled chlorination of pyridine derivatives under anhydrous conditions, using catalysts like FeCl₃ or AlCl₃ to enhance regioselectivity. Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediates via NMR (e.g., tracking aromatic proton shifts). Purify the final product using fractional distillation or recrystallization in non-polar solvents (e.g., hexane). Validate purity via HPLC with UV detection at 254 nm .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Use a combination of:

- IR spectroscopy : Identify the carbonyl (C=O) stretch near 1750–1800 cm⁻¹ and C-Cl stretches between 550–850 cm⁻¹.

- NMR : NMR to resolve carbonyl carbon (~165–170 ppm) and aromatic carbons (100–150 ppm).

- Mass spectrometry (EI-MS) : Confirm molecular ion [M]⁺ at m/z 190 (C₆H₂Cl₂NO) and fragment peaks (e.g., loss of Cl or CO groups).

Cross-reference spectral data with NIST Chemistry WebBook standards for analogous chlorinated pyridines .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to humidity (40–80% RH), heat (25–60°C), and light (UV-vis). Monitor degradation via HPLC and quantify hydrolyzed byproducts (e.g., carboxylic acid derivatives). Store in amber vials under inert gas (N₂/Ar) at –20°C to minimize hydrolysis and photodegradation .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges during the chlorination of pyridine derivatives to form this compound?

- Methodology : Perform computational modeling (DFT calculations) to analyze electron density distribution and transition-state energies. Compare with experimental results using substituent-directed chlorination (e.g., directing groups at the 3-position). Validate via isotopic labeling (e.g., ) and kinetic studies to distinguish between kinetic vs. thermodynamic control .

Q. How can researchers resolve contradictory data on the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodology : Design a systematic study varying nucleophiles (e.g., amines, alcohols) and reaction conditions (polar aprotic solvents vs. aqueous media). Use in-situ FTIR to track carbonyl reactivity. Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables (e.g., trace moisture). Reconcile discrepancies by replicating experiments under strictly anhydrous conditions .

Q. What strategies enable the selective derivatization of this compound for targeted drug discovery applications?

- Methodology : Explore orthogonal protecting groups (e.g., tert-butoxycarbonyl for amines) to selectively modify the carbonyl or chloro substituents. Use Suzuki-Miyaura coupling for aryl functionalization at the 2- or 5-positions. Validate selectivity via X-ray crystallography or NOESY NMR to confirm spatial arrangement .

Data Analysis & Reporting

Q. How should researchers statistically validate reproducibility in synthetic yields across multiple batches?

- Methodology : Apply ANOVA to compare yields from ≥3 independent syntheses. Calculate confidence intervals (95% CI) and report relative standard deviation (RSD). Include error propagation in purity assays (e.g., HPLC peak area variability). Document deviations in lab notebooks to identify operator-dependent variables .

Q. What protocols ensure ethical and accurate reporting of negative or inconclusive results in studies involving this compound?

- Methodology : Adhere to ACS publication standards by detailing all experimental parameters (e.g., reagent lots, equipment calibration dates). Use appendices to publish raw spectral data and failed reaction conditions. Employ peer review checklists to confirm transparency in data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.